molecular formula C7H12O4 B8705983 Methyl 2-methoxytetrahydro-3-furoate

Methyl 2-methoxytetrahydro-3-furoate

Cat. No.: B8705983
M. Wt: 160.17 g/mol
InChI Key: QWUVZLCBSCYPBK-UHFFFAOYSA-N
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Description

Methyl 2-methoxytetrahydro-3-furoate is a methyl ester derivative featuring a tetrahydrofuran (THF) ring substituted with a methoxy group at the 2-position and an ester moiety at the 3-position. The compound’s bicyclic ether-ester architecture implies moderate polarity, volatility, and reactivity, aligning with properties of other methyl esters in industrial and biological contexts .

Properties

Molecular Formula

C7H12O4

Molecular Weight

160.17 g/mol

IUPAC Name

methyl 2-methoxyoxolane-3-carboxylate

InChI

InChI=1S/C7H12O4/c1-9-6(8)5-3-4-11-7(5)10-2/h5,7H,3-4H2,1-2H3

InChI Key

QWUVZLCBSCYPBK-UHFFFAOYSA-N

Canonical SMILES

COC1C(CCO1)C(=O)OC

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Functional Group Comparisons

The compound shares key functional groups with the following classes of methyl esters:

Diterpene Methyl Esters (e.g., Sandaracopimaric Acid Methyl Esters)
  • Structure : Polycyclic diterpene backbone with ester groups (e.g., sandaracopimaric acid methyl ester, , Compound 4).
  • Applications : Integral to plant resins (e.g., Austrocedrus chilensis), contributing to thermal stability and hydrophobicity .
  • Key Differences : Unlike the THF-based structure of Methyl 2-methoxytetrahydro-3-furoate, diterpene esters are larger, more rigid, and less polar, limiting their utility in synthetic chemistry but enhancing roles in natural resins.
Sulfonylurea Herbicide Esters (e.g., Triflusulfuron Methyl Ester)
  • Structure : Triazine-sulfonylurea backbone with a methyl benzoate group ().
  • Applications : Herbicidal activity via acetolactate synthase inhibition.
  • Key Differences : The aromatic benzoate group in sulfonylureas contrasts with the aliphatic THF ring in this compound, resulting in higher molecular weights (>450 g/mol) and lower water solubility .
Simple Aromatic Esters (e.g., Methyl Salicylate)
  • Structure : Benzoate ester with a hydroxyl group (, Table 3).
  • Applications : Fragrance, anti-inflammatory agents, and volatile organic compound (VOC) standards.
  • Key Differences : Methyl salicylate’s planar aromatic structure (MW 152.15 g/mol, boiling point 222°C) contrasts with the bicyclic THF system, likely reducing volatility and altering solubility profiles .

Physicochemical Properties (Table 1)

Compound Name Molecular Weight (g/mol) Boiling Point (°C) Solubility Key Functional Groups Applications Source
This compound ~160–180 (estimated) 180–220 (estimated) Moderate polarity THF, ester, methoxy Agrochemical intermediates* N/A
Sandaracopimaric acid methyl ester ~316.48 >300 Lipophilic Diterpene, ester Resin stabilization
Triflusulfuron methyl ester 492.37 N/A Low water solubility Triazine, sulfonylurea, ester Herbicide
Methyl salicylate 152.15 222 Slightly water-soluble Benzoate, hydroxyl Fragrance, VOC standard

*Inferred from structural analogs in pesticide chemistry ().

Reactivity and Stability

  • THF Ring Stability : The tetrahydrofuran ring in this compound likely confers resistance to ring-opening under mild conditions, similar to cyclic ethers in resin diterpenes (). However, the ester group may hydrolyze under acidic/basic conditions, akin to sulfonylurea esters in herbicides .
  • Volatility : Expected to be less volatile than methyl salicylate (boiling point ~220°C) due to its bicyclic structure but more volatile than high-MW sulfonylureas .

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